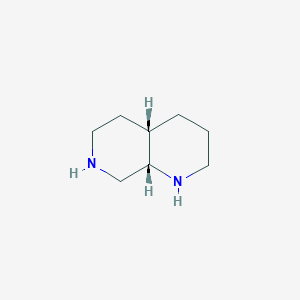
顺式-十氢-1,7-萘啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
New 1,6-disubstituted trans-decahydro-1,6-naphthyridines were synthesized by stereoselective nucleophilic addition of hydride and cyanide ions to 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridines . Decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines have been prepared by reduction of the respective naphthyridines with sodium and ethanol .
Molecular Structure Analysis
The molecular formula of “cis-Decahydro-1,7-naphthyridine” is C8H16N2. The molecular weight is 140.23 g/mol.
Chemical Reactions Analysis
The reactivity of naphthyridines has been studied extensively. For example, tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines .
科学研究应用
1. 抗 HIV 活性
顺式-十氢-1,7-萘啶衍生物因其潜在的抗 HIV 活性而受到研究。在一项研究中,反式-十氢-1,6-萘啶衍生物表现出抗 HIV 特性,从而发现了这一点 (Esipova 等人,2006)。
2. 玻璃形成液体动力学
研究了顺式/反式-十氢萘(十氢萘)在其过冷状态下的介电弛豫,突出了其极高的脆性和弛豫时间的广泛分布。这项研究有助于我们了解分子有机液体及其动力学 (Duvvuri 和 Richert,2002)。
3. 抗肿瘤应用
顺式-十氢-1,7-萘啶衍生物已在抗肿瘤应用的背景下进行了探索。例如,含有萘啶配体的 PtII 络合物在各种肿瘤细胞系中表现出体外抗肿瘤活性 (Margiotta 等人,2014)。
4. 新药开发
顺式-十氢-1,7-萘啶衍生物已用于开发新药,例如 TAK-828F,这是一种有效、选择性和口服的新型维甲酸受体相关孤儿受体 γt 逆激动剂 (Kono 等人,2018)。
5. 双金属化学
萘啶基团,包括顺式-十氢-1,7-萘啶,在双金属化学中具有应用,展示了其在该领域的用途 (Bera 等人,2009)。
6. 光物理应用
顺式-十氢-1,7-萘啶衍生物已用于合成双铑配合物,在 p 型和 n 型半导体应用以及收集低能光用于光化学反应中具有潜在应用 (Whittemore 等人,2018)。
安全和危害
未来方向
The synthesis, reactivity, and applications of naphthyridines, including “cis-Decahydro-1,7-naphthyridine”, have been the focus of research in the last 18 years . The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
作用机制
Target of Action
It’s worth noting that naphthyridines, a class of compounds to which cis-decahydro-1,7-naphthyridine belongs, have been found to exhibit a variety of biological activities .
Mode of Action
Naphthyridines are known to interact with their targets in a variety of ways, depending on the specific functional groups present .
Biochemical Pathways
Naphthyridines are known to affect a variety of biochemical pathways, depending on their specific structure and functional groups .
Result of Action
Naphthyridines are known to have a variety of effects at the molecular and cellular level, depending on their specific structure and functional groups .
生化分析
Biochemical Properties
cis-Decahydro-1,7-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of cis-Decahydro-1,7-naphthyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cell proliferation and survival rates. Additionally, cis-Decahydro-1,7-naphthyridine can impact metabolic pathways, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, cis-Decahydro-1,7-naphthyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target biomolecules, thereby altering their activity. Furthermore, cis-Decahydro-1,7-naphthyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-Decahydro-1,7-naphthyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that cis-Decahydro-1,7-naphthyridine remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to cis-Decahydro-1,7-naphthyridine has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of cis-Decahydro-1,7-naphthyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, cis-Decahydro-1,7-naphthyridine can induce toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
cis-Decahydro-1,7-naphthyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, thereby influencing metabolic flux and metabolite levels. For instance, the compound may enhance or inhibit the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have significant implications for cellular energy balance and overall metabolic health .
Transport and Distribution
The transport and distribution of cis-Decahydro-1,7-naphthyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution pattern of cis-Decahydro-1,7-naphthyridine can influence its biological activity and effectiveness. For example, its accumulation in certain tissues may enhance its therapeutic potential, while its distribution to non-target tissues may lead to off-target effects .
Subcellular Localization
cis-Decahydro-1,7-naphthyridine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and for exerting its biological effects. For instance, the presence of cis-Decahydro-1,7-naphthyridine in the nucleus may influence gene expression, while its localization in the mitochondria may impact cellular energy production .
属性
IUPAC Name |
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYWYIBCMNHXFE-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC2NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CCNC[C@H]2NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

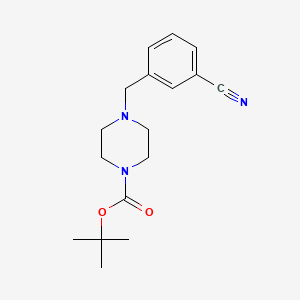

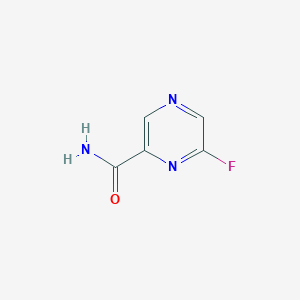
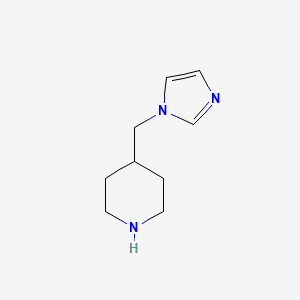
![4-[4-(Benzyloxy)phenoxy]aniline](/img/structure/B1322617.png)
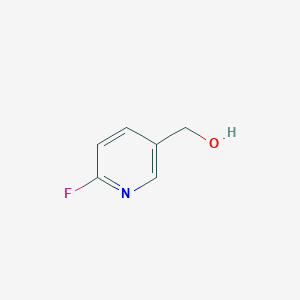
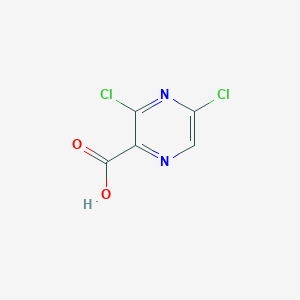
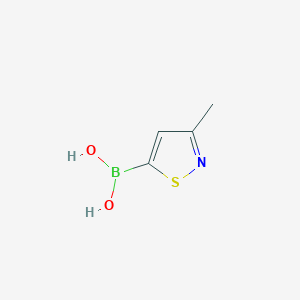
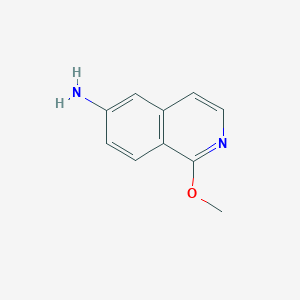
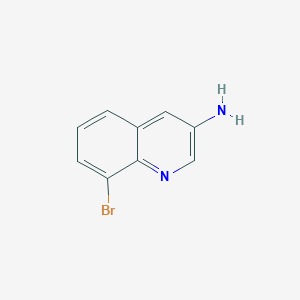
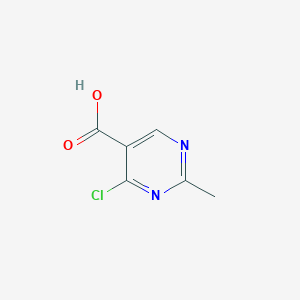
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)
![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)
